4-Ethenylpiperidine
Description
4-Ethenylpiperidine is a piperidine derivative characterized by an ethenyl (vinyl) group at the 4-position of the six-membered saturated heterocyclic ring. Piperidine scaffolds are ubiquitous in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets . The ethenyl group may confer unique reactivity, enabling participation in cycloaddition or polymerization reactions, and influencing lipophilicity and electronic properties compared to other substituents.
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
4-ethenylpiperidine |
InChI |
InChI=1S/C7H13N/c1-2-7-3-5-8-6-4-7/h2,7-8H,1,3-6H2 |
InChI Key |
IDPBFZZIXIICIH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCNCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
4-Aryl-Substituted Piperidines
- Example : 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 4-(4-Fluorophenyl)piperidine derivatives .
- Key Differences: Electronic Effects: Aryl groups (e.g., nitrophenyl, fluorophenyl) introduce strong electron-withdrawing or donating effects, altering the piperidine ring’s basicity. Biological Activity: Aryl-substituted piperidines often target CNS receptors (e.g., opioid analogs in ). The ethenyl group may instead facilitate covalent binding or serve as a synthetic handle for further functionalization.
4-Ester/Carboxylate-Substituted Piperidines
- Example : 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid and Ethyl piperidine-4-carboxylate derivatives .
- Key Differences: Solubility and Reactivity: Ester groups enhance hydrophilicity (TPSA ~50 Ų for carboxylates ) but are prone to hydrolysis. The ethenyl group increases hydrophobicity (predicted logP ~1.5–2.0) and may undergo addition reactions. Applications: Carboxylates are common in prodrugs (e.g., fentanyl precursors in ), whereas ethenyl derivatives could serve as monomers for polymeric drug delivery systems.
4-Alkyl-Substituted Piperidines
- Example : Piperidine, 4-(phenylmethyl)- (benzyl-substituted) and 2,2,6,6-tetramethylpiperidin-4-yl acetate .
- Key Differences :
- Steric Effects : Bulky substituents (e.g., tetramethyl groups) restrict ring conformation, impacting target binding. The smaller ethenyl group minimizes steric hindrance, favoring flexible interactions.
- Metabolic Stability : Benzyl groups may undergo oxidative metabolism, while ethenyl groups could resist degradation, improving pharmacokinetics.
Data Table: Comparative Analysis
Research Findings
- Synthetic Accessibility : 4-Substituted piperidines are typically synthesized via nucleophilic substitution (e.g., alkylation of piperidine) or transition-metal-catalyzed coupling . For this compound, a plausible route involves Heck coupling or vinylation of 4-bromopiperidine.
- Biological Activity : Piperidine derivatives with aryl or amide groups (e.g., fentanyl analogs in ) show potent analgesic activity, while ethenyl-substituted analogs may lack direct receptor affinity but serve as precursors for bioactive molecules .
- Physicochemical Properties : The ethenyl group balances lipophilicity and reactivity, making it suitable for materials science applications (e.g., conductive polymers) compared to polar esters or bulky aryl groups.
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